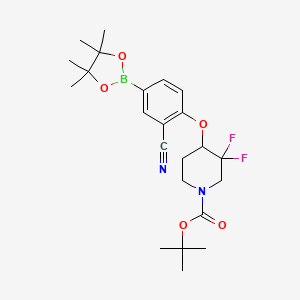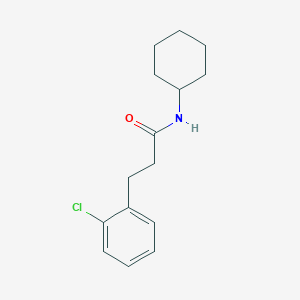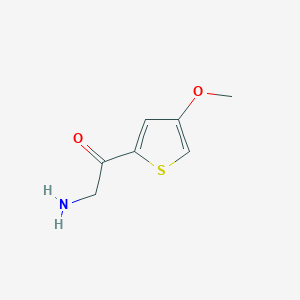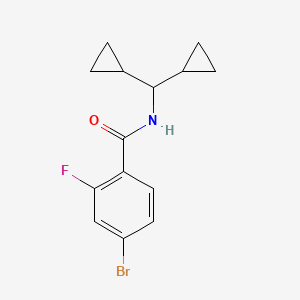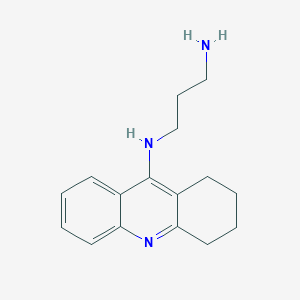
n1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine is an organic compound with the molecular formula C16H21N3. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. It is a derivative of tacrine, a well-known cholinesterase inhibitor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine typically involves the reaction of 9-chlorotacrine with propane-1,3-diamine in the presence of sodium iodide. The reaction proceeds as follows :
Starting Materials: 9-chlorotacrine and propane-1,3-diamine.
Reaction Conditions: The reaction is carried out in the presence of sodium iodide.
Procedure: 9-chlorotacrine is treated with propane-1,3-diamine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine involves its interaction with cholinesterase enzymes. The compound inhibits the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to an increase in the levels of acetylcholine in the brain. This helps improve cognitive function in patients with Alzheimer’s disease . The molecular targets include the active sites of AChE and BChE, where the compound binds and prevents the breakdown of acetylcholine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tacrine: A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another cholinesterase inhibitor with a similar mechanism of action.
Rivastigmine: A cholinesterase inhibitor used for the treatment of mild to moderate dementia.
Uniqueness
N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine is unique due to its specific structure, which allows it to interact effectively with cholinesterase enzymes. Its tetrahydroacridine moiety provides a distinct advantage in terms of binding affinity and selectivity compared to other cholinesterase inhibitors.
Propriétés
Formule moléculaire |
C16H21N3 |
|---|---|
Poids moléculaire |
255.36 g/mol |
Nom IUPAC |
N'-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine |
InChI |
InChI=1S/C16H21N3/c17-10-5-11-18-16-12-6-1-3-8-14(12)19-15-9-4-2-7-13(15)16/h1,3,6,8H,2,4-5,7,9-11,17H2,(H,18,19) |
Clé InChI |
LUDRRADCGGTCHH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


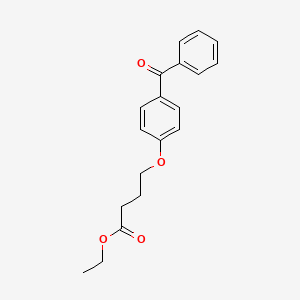
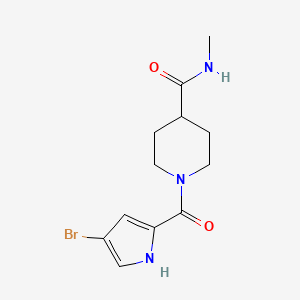
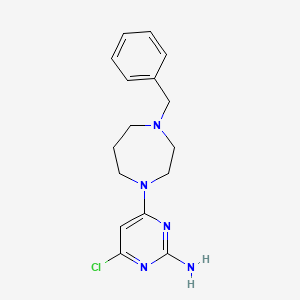
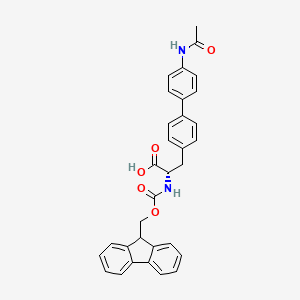
![5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14908285.png)

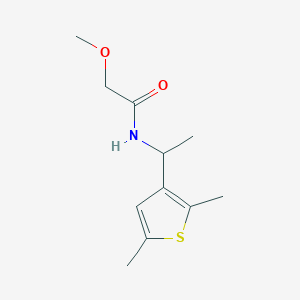
![8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B14908296.png)
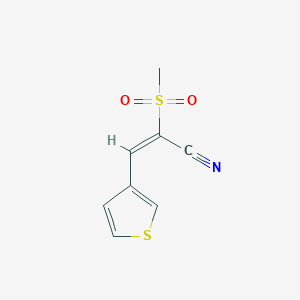
![3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14908307.png)
